2-Chloro-1-(3,4-difluorophenyl)ethanol
Übersicht
Beschreibung
2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndromes . The compound’s unique structure, featuring both chloro and difluorophenyl groups, contributes to its reactivity and utility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol typically involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction can be achieved through both chemical and biocatalytic methods. A common chemical approach involves the use of oxazaborolidine as a reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide . The reaction is usually carried out in toluene as a solvent.
Industrial Production Methods
In industrial settings, biocatalytic methods are often preferred due to their eco-friendly nature and high enantioselectivity. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to chiral alcohols with excellent stereoselectivity. For instance, the ketoreductase ChKRED20 has been used to catalyze the reduction of the ketone precursor to yield enantiopure this compound with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using biocatalytic methods.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxazaborolidine: Used in chemical reduction reactions.
Ketoreductases (KREDs): Employed in biocatalytic reductions.
Borane dimethylsulfide: Utilized in the formation of reducing agents.
Major Products
The primary product of interest from these reactions is enantiopure this compound, which is a key intermediate in the synthesis of ticagrelor .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3,4-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various enzymes and biological pathways.
Medicine: Integral in the production of ticagrelor, a drug used to prevent blood clots.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3,4-difluorophenyl)ethanol primarily involves its role as an intermediate in the synthesis of ticagrelor. The compound undergoes biocatalytic reduction to form the chiral alcohol, which then participates in further chemical transformations to produce the final drug. The molecular targets and pathways involved in these processes include various enzymes such as ketoreductases, which facilitate the reduction reactions with high stereoselectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(2’,4’-dichlorophenyl)ethanol: Used in the synthesis of ticonazole, an antifungal agent.
2-Chloro-1-phenylethanol: Utilized in the production of mirabegron, a β-3 adrenergic receptor agonist.
Uniqueness
2-Chloro-1-(3,4-difluorophenyl)ethanol is unique due to its specific application in the synthesis of ticagrelor, a crucial medication for preventing blood clots. Its high enantioselectivity and efficiency in biocatalytic processes make it a valuable compound in pharmaceutical manufacturing .
Eigenschaften
IUPAC Name |
2-chloro-1-(3,4-difluorophenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOLLNVCYSUXCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259298 | |
Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-97-1 | |
Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51336-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.